molecular formula C5H8O4 B1201541 3-Hydroxy-3-methyl-2-oxobutanoic acid CAS No. 6546-31-2

3-Hydroxy-3-methyl-2-oxobutanoic acid

Cat. No. B1201541
CAS RN: 6546-31-2
M. Wt: 132.11 g/mol
InChI Key: DNOPJXBPONYBLB-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-2-oxobutanoic acid is a 2-oxo monocarboxylic acid and a tertiary alpha-hydroxy ketone . It is a conjugate acid of a 3-hydroxy-3-methyl-2-oxobutanoate . It has a molecular formula of C5H8O4, an average mass of 132.115 Da, and a monoisotopic mass of 132.042252 Da .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-methyl-2-oxobutanoic acid consists of a branched chain with a carboxylic acid group and a ketone group . The presence of these functional groups contributes to its reactivity and physical properties.


Physical And Chemical Properties Analysis

3-Hydroxy-3-methyl-2-oxobutanoic acid has a molecular formula of C5H8O4, an average mass of 132.115 Da, and a monoisotopic mass of 132.042252 Da . It is a 2-oxo monocarboxylic acid and a tertiary alpha-hydroxy ketone .

Scientific Research Applications

  • NMR Studies of Proteins : An efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate was proposed for the specific labeling of Ile methyl-γ(2) groups in proteins. This technique is crucial for solution NMR studies of high molecular weight proteins, optimizing magnetization transfer between structural probes and their corresponding backbone nuclei (Ayala et al., 2012).

  • Chemical Rearrangement Studies : Research has shown that α-acetolactic acid (2-hydroxy-2-methyl-3-oxobutanoic acid) undergoes base-catalysed racemisation via reversible tertiary ketol rearrangement. This involves the migration of the carboxylate ion rather than the methyl group, demonstrating the compound's utility in studying chemical rearrangements (Crout & Hedgecock, 1979).

  • Enzymatic Reduction Research : Research into the stereoselective reduction of esters of 3-methyl-2-oxobutanoic acid with bakers' yeast revealed that different methods and conditions lead to varying levels of enantiomeric excess. This study provides insight into the mechanisms of stereochemical control in enzymatic processes (Nakamura et al., 1990).

  • Study of Apoptosis in Cellular Systems : 4-Methylthio-2-oxobutanoic acid, a precursor of methional, was shown to induce apoptosis in a murine lymphoid cell line. This study highlighted the importance of the compound in understanding the mechanisms of cell death and its potential applications in biomedical research (Quash et al., 1995).

  • Marine Microalgae in Stereocontrolled Reduction : Marine microalgae have been used to convert β-keto esters, such as ethyl 2-methyl-3-oxobutanoate, to corresponding hydroxy esters with high diastereo- and enantioselectivity. This showcases the potential of marine microalgae in organic synthesis and stereochemical control (Ishihara et al., 2001).

  • Photolysis Studies : Research on the photolysis of methyl 2-chloro-3-oxobutanoate, yielding various compounds including methyl 3-oxobutanoate, provided insights into the pathways and mechanisms involved in photolytic reactions, demonstrating the compound's relevance in photochemical studies (Enev et al., 1987).

properties

IUPAC Name

3-hydroxy-3-methyl-2-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-5(2,9)3(6)4(7)8/h9H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOPJXBPONYBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331480
Record name 3-Hydroxy-3-methyl-2-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-methyl-2-oxobutanoic acid

CAS RN

6546-31-2
Record name 3-Hydroxy-3-methyl-2-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
SK Chunduru, GT Mrachko, KC Calvo - Biochemistry, 1989 - ACS Publications
Department of Chemistry, University of Akron, Akron, Ohio 44325 Received June 6, 1988; Revised Manuscript Received August 11, 1988 abstract: Ketol acid reductoisomerase is an …
Number of citations: 105 pubs.acs.org
Y Huang, Y Xie, C Zhong, F Zhou - PLOS Computational Biology, 2021 - journals.plos.org
… As seen in the study case, the branched pathway from BPFinder begins with pyruvate and proceeds through (S)-2-Acetolactate, 3-Hydroxy-3-methyl-2-oxobutanoic acid, and reaches 3-…
Number of citations: 6 journals.plos.org
B Hoegen, JE Hampstead, UFH Engelke… - Journal of Inherited …, 2022 - Wiley Online Library
Untargeted metabolomics (UM) allows for the simultaneous measurement of hundreds of metabolites in a single analytical run. The sheer amount of data generated in UM hampers its …
Number of citations: 4 onlinelibrary.wiley.com
H Li, X Du, C Chen, J Qi, Y Wang - Microbiological research, 2022 - Elsevier
… , 3-methyl-2-oxobutanoic acid, 4-methyl-2-oxopentanoate, L-threonine, L-isoleucine, (S)-3-methyl-2-oxopentanoic acid, alpha-isopropylmalate, 3-hydroxy-3-methyl-2-oxobutanoic acid, (…
Number of citations: 7 www.sciencedirect.com
LL Bai, LQ Zhang, J Ma, J Li, M Tian, RJ Cao… - Free Radical Biology …, 2021 - Elsevier
Autism spectrum disorders (ASDs) are highly associated with oxidative stress. We have recently shown that Disconnected-interacting protein homolog 2 A (DIP2A) functions in ASD …
Number of citations: 9 www.sciencedirect.com
SA Rice, GAM Ten Have, JA Reisz, S Gehrke… - Nature …, 2020 - nature.com
… b, KIC, KIV, 3-hydroxy-3-methyl-2-oxobutanoic acid and acetoacetate increase during arousal (P values compare specific time points to early arousal (2.5 C), two-sided LSD post hoc …
Number of citations: 21 www.nature.com
TJ Sheppard, DA Specht, B Barstow - bioRxiv, 2023 - biorxiv.org
Electromicrobial production is a process where microorganisms use electricity as a charge and energy source for the production of complex molecules, often from starting compounds …
Number of citations: 2 www.biorxiv.org
MW Marney - 2019 - search.proquest.com
Metabolomics evaluates the fluctuations between entire sets of metabolites in a given system. This form of research provides a look at the effects of environmental or genetic conditions …
Number of citations: 0 search.proquest.com
J Shin, Y Song, Y Jeong, BK Cho - Frontiers in microbiology, 2016 - frontiersin.org
Acetogens are obligate anaerobic bacteria capable of reducing carbon dioxide (CO 2 ) to multicarbon compounds coupled to the oxidation of inorganic substrates, such as hydrogen (H …
Number of citations: 52 www.frontiersin.org
S Curth - 2014 - depositonce.tu-berlin.de
This work establishes methods to investigate the butanol formation of Clostridium acetobutylicum. In particular, the generation of two types of models will be extensively discussed. …
Number of citations: 4 depositonce.tu-berlin.de

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